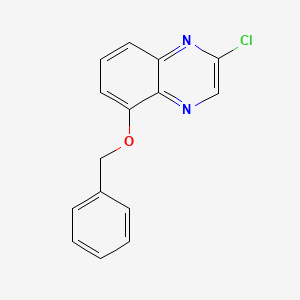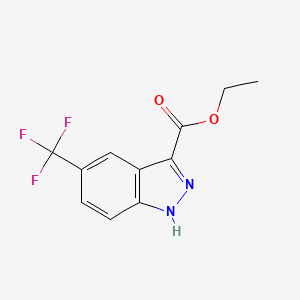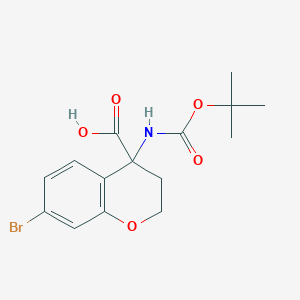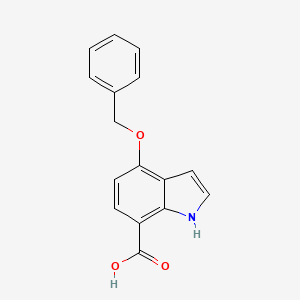![molecular formula C13H22N2O4 B13028698 2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[222]octane-2,3-dicarboxylate is a complex organic compound characterized by its bicyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the formation of the bicyclic core structure. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a diacid chloride, under controlled conditions.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions. tert-Butylation can be achieved using tert-butyl chloride in the presence of a base, while methylation can be performed using methyl iodide or dimethyl sulfate.
Esterification: The final step involves esterification to form the dicarboxylate ester. This can be done using an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the tert-butyl or methyl groups.
Aplicaciones Científicas De Investigación
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system due to its bicyclic structure.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalysts for organic reactions.
Mecanismo De Acción
The mechanism of action of 2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate depends on its application:
In Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The bicyclic structure allows it to fit into binding sites with high specificity.
In Catalysis: As a ligand, it can coordinate to metal centers, altering their electronic properties and enhancing their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Lacks the tert-butyl and methyl groups, making it less sterically hindered.
2-O-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Similar but lacks the 3-O-methyl group.
Uniqueness
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific spatial arrangements and interactions.
Propiedades
Fórmula molecular |
C13H22N2O4 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(14-7-8)10(15)11(16)18-4/h8-10,14H,5-7H2,1-4H3 |
Clave InChI |
HUVFGQSWLQIIKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)OC)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)


![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)



![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)



![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
